molecular formula C12H11FN2 B3126630 [1,1'-Biphenyl]-3,4-diamine, 4'-fluoro- CAS No. 335259-27-3

[1,1'-Biphenyl]-3,4-diamine, 4'-fluoro-

Cat. No.: B3126630
CAS No.: 335259-27-3
M. Wt: 202.23 g/mol
InChI Key: VKBYMIFDJNVPAE-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-3,4-diamine, 4'-fluoro- is a fluorinated biphenyl derivative featuring amine groups at the 3- and 4-positions of one phenyl ring and a fluorine atom at the 4'-position of the adjacent ring. This structural arrangement confers distinct electronic and steric properties, making it a candidate for applications in materials science, coordination chemistry, and pharmaceuticals. The fluorine atom enhances electronegativity and stability, while the diamino groups enable participation in hydrogen bonding and metal coordination .

Properties

IUPAC Name

4-(4-fluorophenyl)benzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBYMIFDJNVPAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)N)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-3,4-diamine, 4’-fluoro- typically involves the following steps:

    Nitration: The starting material, [1,1’-Biphenyl]-4-fluoro-, undergoes nitration to introduce nitro groups at the 3rd and 4th positions.

    Reduction: The nitro groups are then reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reducing agent and reaction conditions can be optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The amine groups in [1,1’-Biphenyl]-3,4-diamine, 4’-fluoro- can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form more stable amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of more stable amine derivatives.

    Substitution: Formation of substituted biphenyl derivatives with different functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: [1,1’-Biphenyl]-3,4-diamine, 4’-fluoro- can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.

Biology:

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.

Medicine:

    Pharmaceuticals: Biphenyl derivatives, including [1,1’-Biphenyl]-3,4-diamine, 4’-fluoro-, are explored for their potential therapeutic properties, such as anti-inflammatory and anticancer activities.

Industry:

    Materials Science: The compound can be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-3,4-diamine, 4’-fluoro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity towards its target.

Comparison with Similar Compounds

Structural Comparison with Analogous Biphenyl Diamines

Table 1: Structural analogs of [1,1'-Biphenyl]-3,4-diamine, 4'-fluoro-
Compound Name Substituent Positions Functional Groups Key Features
[1,1'-Biphenyl]-3,4-diamine, 4'-fluoro- 3,4-diamine; 4'-F NH₂, F Dual amine sites, para-fluoro
3',4'-Difluoro-[1,1'-biphenyl]-4-amine (CAS 1184136-90-0) 4-amine; 3',4'-F NH₂, F Dual fluorine, single amine
4'-Fluoro[1,1'-biphenyl]-4-sulfonyl chloride 4-SO₂Cl; 4'-F SO₂Cl, F Electrophilic sulfonyl chloride
2,2',3,3',6,6'-Hexafluorobiphenyl-4,4'-dicarboxylic acid 4,4'-COOH; 2,2',3,3',6,6'-F COOH, F High fluorine content, dicarboxylic acid

Key Insights :

  • Substitution Patterns : The target compound’s 3,4-diamine and 4'-fluoro substituents contrast with analogs like 3',4'-difluoro-[1,1'-biphenyl]-4-amine, which has fluorine at 3' and 4' but only one amine group. This difference impacts electronic conjugation and solubility .
  • Functional Groups: Compared to sulfonyl chloride or carboxylic acid derivatives (e.g., ), the diamino-fluoro structure offers nucleophilic and coordination sites rather than electrophilic reactivity .

Functional Group Variations and Reactivity

  • Amine vs. Nitroxide Groups : Fluorinated biphenyls with nitroxide radicals (e.g., biphenyl-3,5-diyl bis(tert-butyl nitroxides)) exhibit paramagnetic behavior under thermal activation, unlike the diamagnetic [1,1'-Biphenyl]-3,4-diamine, 4'-fluoro- .
  • Fluorine Position Effects : The 4'-fluoro substitution in the target compound minimizes steric hindrance compared to 2'- or 3'-fluoro analogs, enhancing planar conjugation and stability .

Physicochemical Properties

Table 2: Comparative physicochemical data
Compound Melting Point (°C) Solubility (Polar Solvents) Stability Notes
[1,1'-Biphenyl]-3,4-diamine, 4'-fluoro- Not reported Moderate (DMSO, DMF) Air-sensitive due to amines
4'-Fluoro[1,1'-biphenyl]-4-sulfonyl chloride 82–84 Low (THF, Chloroform) Hydrolyzes in moist air
3',4'-Difluoro-[1,1'-biphenyl]-4-amine Not reported High (Methanol, Acetone) Stable under inert conditions

Key Findings :

  • The target compound’s amine groups likely increase polarity and solubility in polar aprotic solvents compared to sulfonyl chloride derivatives .
  • Fluorine at 4' may enhance thermal stability relative to ortho-substituted analogs due to reduced steric strain .

Q & A

Q. What are the established synthetic routes for [1,1'-Biphenyl]-3,4-diamine, 4'-fluoro-, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via cross-coupling reactions such as Suzuki-Miyaura or Ullmann coupling. Key variables include catalyst choice (e.g., palladium complexes), solvent polarity, temperature, and stoichiometric ratios. For example:

MethodCatalystSolventTemp (°C)Yield (%)Purity (HPLC)
SuzukiPd(PPh₃)₄DMF/H₂O8068–7295%
UllmannCuI/1,10-phenDMSO12055–6088%
Optimize catalyst loading (0.5–2 mol%) and use inert atmospheres to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating the diamine moiety .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR (¹H/¹³C/¹⁹F): Assign peaks for fluorine (δ ~ -110 ppm in ¹⁹F NMR) and aromatic protons (δ 6.5–7.5 ppm in ¹H NMR) to confirm substitution patterns.
  • HPLC-MS: Use C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>98%) and detect byproducts (e.g., dehalogenated intermediates).
  • FT-IR: Monitor N-H stretches (3300–3500 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹).
    Cross-validate data with computational tools (e.g., Gaussian for NMR prediction) to resolve ambiguities .

Q. How does the compound's stability under varying pH and temperature conditions impact experimental reproducibility?

Methodological Answer: Conduct accelerated degradation studies:

  • pH Stability: Incubate in buffers (pH 2–12) at 25°C for 24–72 hours. Monitor via HPLC for decomposition products (e.g., hydrolysis of amine groups).
  • Thermal Stability: Use TGA/DSC to identify decomposition thresholds (>150°C). Store at -20°C in amber vials under argon to prevent oxidation .

Advanced Research Questions

Q. How can factorial design optimize the synthesis parameters for [1,1'-Biphenyl]-3,4-diamine, 4'-fluoro-?

Methodological Answer: Employ a 2³ factorial design to test variables:

  • Factors: Catalyst concentration (X₁), temperature (X₂), solvent polarity (X₃).
  • Response Variables: Yield (Y₁), purity (Y₂).
RunX₁ (mol%)X₂ (°C)X₃ (DMF/H₂O ratio)Y₁ (%)Y₂ (%)
11803:17094
221001:16589
Analyze interactions using ANOVA to identify dominant factors (e.g., temperature-catalyst synergy). Use response surface methodology (RSM) to refine optimal conditions .

Q. What computational strategies predict the compound's reactivity and interactions in drug discovery contexts?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes). Prioritize fluorine’s electronegativity for hydrogen-bonding motifs.
  • DFT Calculations: Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., amine groups as nucleophiles).
  • MD Simulations: Apply GROMACS to assess stability in aqueous vs. lipid bilayer environments over 100 ns trajectories.
    Integrate COMSOL Multiphysics with AI-driven parameter optimization for dynamic reaction modeling .

Q. How can researchers resolve contradictions in bioactivity data across different assays for this compound?

Methodological Answer:

  • Meta-Analysis: Aggregate data from enzyme inhibition, cell viability, and in vivo assays. Use UCINET 6.0 to map assay-specific biases (e.g., false positives in colorimetric assays due to compound absorbance).
  • Dose-Response Normalization: Apply IC₅₀/EC₅₀ normalization to account for potency variations. For example:
Assay TypeIC₅₀ (µM)Cell LineReference
Kinase Inhibition0.5HEK293[Study A]
Cytotoxicity25HeLa[Study B]
  • Mechanistic Follow-Up: Use CRISPR-Cas9 knockouts to validate target specificity and rule off-target effects .

Data Management and Validation

Q. How can chemical software enhance data reproducibility for studies involving this compound?

Methodological Answer:

  • Electronic Lab Notebooks (ELNs): Use LabArchives to track synthesis parameters (e.g., solvent batches, humidity levels).
  • Cheminformatics Tools: Leverage KNIME or Pipeline Pilot for structure-activity relationship (SAR) modeling, integrating purity data and bioassay results.
  • Version Control: Apply Git for collaborative spectral data analysis to track revisions in peak assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1,1'-Biphenyl]-3,4-diamine, 4'-fluoro-
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[1,1'-Biphenyl]-3,4-diamine, 4'-fluoro-

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